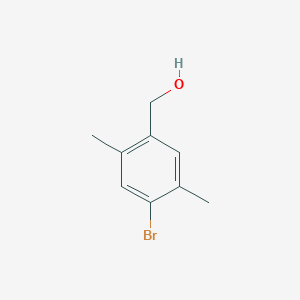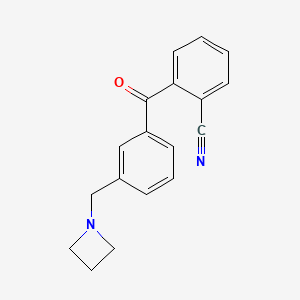
(4-Bromo-2,5-dimethylphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-2,5-dimethylphenyl)methanol, also known as 4-bromo-2,5-dimethoxyphenol, is a phenolic compound that has a wide range of applications in the scientific research field. It is a highly reactive, colorless, and flammable liquid with a strong odor. It is soluble in most organic solvents and has a melting point of 48-50 °C. This compound is widely used as a reagent in organic synthesis, as an intermediate in pharmaceutical manufacturing, and in various other applications.
Applications De Recherche Scientifique
Polymer Synthesis
(4-Bromo-2,5-dimethylphenyl)methanol has been utilized in the synthesis of polymers. For example, its derivative, 4-bromo-2,6-dimethylphenol, was used in phase transfer catalyzed polymerization processes. This synthesis leads to poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) with significant molecular weights and yields, as demonstrated by Wang and Percec (1991) in their study on phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol in the presence of terminating comonomers (Wang & Percec, 1991).
Photoprotection in Organic Synthesis
The compound and its analogs have been explored as photoreleasable protecting groups for carboxylic acids. Klan, Zabadal, and Heger (2000) demonstrated that 2,5-dimethylphenacyl chromophore, a related compound, efficiently facilitates the photorelease of carboxylic acids, highlighting its potential in precise organic synthesis (Klan, Zabadal & Heger, 2000).
Catalysis and Chemical Reactions
This chemical also finds applications in catalysis and facilitating chemical reactions. For instance, it has been used in the catalytic synthesis of 2,6-dimethylphenol from methanol and cyclohexanol over magnesium oxide-supported chromium catalysts, as explored by Wang, Tsai, Tsai, and Cheng (1995) (Wang, Tsai, Tsai & Cheng, 1995).
Analytical Chemistry Applications
In analytical chemistry, derivatives of this compound have been used in methods for detecting and quantifying various compounds. Rando and Poovey (1993) developed a solid sorbent using 2,6-dimethylphenol (a related compound) for monitoring airborne chlorine, showcasing its utility in environmental monitoring (Rando & Poovey, 1993).
Safety and Hazards
The safety data sheet for “(4-Bromo-2,5-dimethylphenyl)methanol” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Propriétés
IUPAC Name |
(4-bromo-2,5-dimethylphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6-4-9(10)7(2)3-8(6)5-11/h3-4,11H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTSKJCTQWWJDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 8-[3-(azetidin-1-ylmethyl)phenyl]-8-oxooctanoate](/img/structure/B1343386.png)
![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone](/img/structure/B1343391.png)
![Ethyl 8-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-8-oxooctanoate](/img/structure/B1343392.png)



